molecular formula C6H5ClINO B1418725 2-Chloro-6-iodo-3-methoxypyridine CAS No. 1171918-91-4

2-Chloro-6-iodo-3-methoxypyridine

Cat. No. B1418725
M. Wt: 269.47 g/mol
InChI Key: MPLOTJYNXWEZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The linear formula of 2-Chloro-6-iodo-3-methoxypyridine is C6H5ClINO . The InChI code for this compound is 1S/C6H5ClINO/c1-10-4-2-3-5 (8)9-6 (4)7/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-6-iodo-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 269.47 . The density of this compound is 1.9±0.1 g/cm3 . It has a boiling point of 278.6±40.0 °C at 760 mmHg .

Scientific Research Applications

Lithiation Pathways

2-Chloro-6-iodo-3-methoxypyridine has been investigated for its lithiation pathway with lithium dialkylamides. Research reveals the critical role of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation, suggesting a complex lithiation process involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Vibrational and Electronic Spectra Analysis

Studies using Fourier Transform Infrared (FTIR) and FT-Raman spectra have been conducted to understand the vibrational frequencies and electronic spectrum of 2-chloro-6-methoxypyridine. These studies compare experimental data with theoretical frequencies computed by Density Functional Theory (DFT), providing insights into the influence of substituents like chlorine and methoxy groups on the compound's spectral characteristics (Arjunan et al., 2011).

Reaction with Potassium Amide

The reactivity of 2-chloro-6-iodopyridine with potassium amide in liquid ammonia has been studied, showing it yields 2-aminopyridine. This reaction course is attributed to the formation of a pyridyne intermediate, showcasing the unique reactivity of halopyridines under specific conditions (Pieterse & Hertog, 2010).

Deprotonative Metalation

Research into the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights the impact of the electrophile on dimer formation during metalation. This research provides insights into the complexities of deprotonative metalation in aromatic compounds, particularly those involving 2-methoxypyridine (Nagaradja et al., 2012).

Synthesis of Furan-Fused Heterocycles

Studies have shown that 3-iodo-4-methoxypyridin-2-ones and related derivatives can be precursors for 2-substituted furan-fused heterocycles. This involves a sequential process of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, demonstrating the versatility of 2-chloro-6-iodo-3-methoxypyridine derivatives in synthesizing complex organic structures (Conreaux et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

2-chloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOTJYNXWEZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodo-3-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-iodo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-iodo-3-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-iodo-3-methoxypyridine
Reactant of Route 4
2-Chloro-6-iodo-3-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-iodo-3-methoxypyridine
Reactant of Route 6
2-Chloro-6-iodo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.